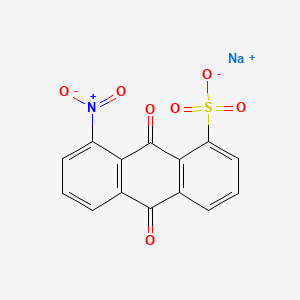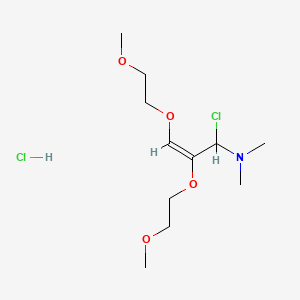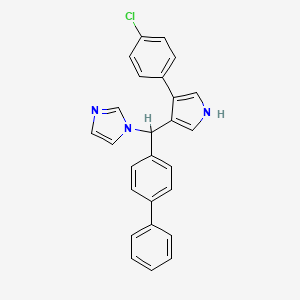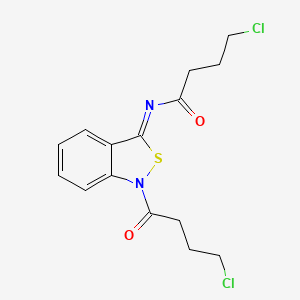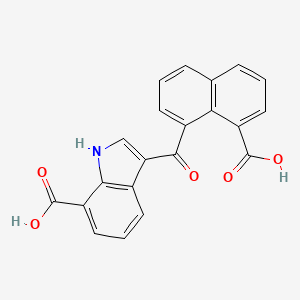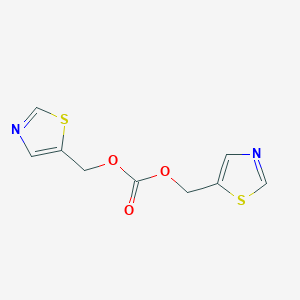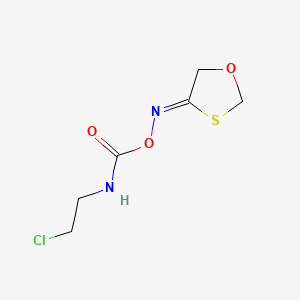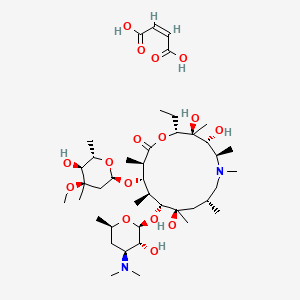
Azithromycin maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azithromycin maleate is a macrolide antibiotic that is widely used to treat various bacterial infections. It is a derivative of erythromycin and belongs to the azalide subclass of macrolides. This compound is known for its broad-spectrum antibacterial activity and its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
準備方法
Synthetic Routes and Reaction Conditions
Azithromycin maleate is synthesized through a series of chemical reactions starting from erythromycin. The key steps involve the modification of the erythromycin structure to introduce a nitrogen atom into the macrolide ring, forming the azalide structure. This modification enhances the stability and antibacterial activity of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis followed by purification processes. The synthesis typically includes the use of solvents and reagents such as ethanol, water, and surfactants like Tween 80. The final product is obtained through crystallization and drying processes to ensure high purity and stability .
化学反応の分析
Types of Reactions
Azithromycin maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives and metabolites that retain antibacterial activity. These products are often studied for their potential therapeutic applications .
科学的研究の応用
Azithromycin maleate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: It is used to study the effects of antibiotics on bacterial growth and protein synthesis.
Medicine: It is widely used to treat respiratory, urogenital, dermal, and other bacterial infections.
作用機序
Azithromycin maleate exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, ultimately preventing bacterial growth. The compound also disrupts the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .
類似化合物との比較
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a different chemical structure.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A semi-synthetic macrolide antibiotic with similar antibacterial activity.
Uniqueness
Azithromycin maleate is unique due to its enhanced stability and broad-spectrum antibacterial activity compared to other macrolides. Its ability to accumulate in tissues and its long half-life make it particularly effective for treating various infections .
特性
CAS番号 |
1152441-85-4 |
|---|---|
分子式 |
C42H76N2O16 |
分子量 |
865.1 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChIキー |
CJGFZUQRAPSVLZ-BKVRVRNKSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


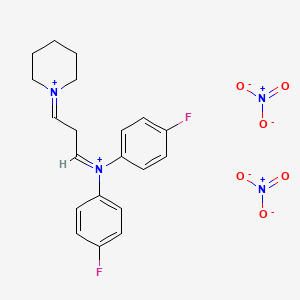
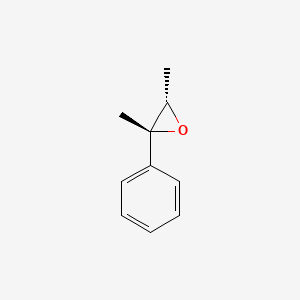
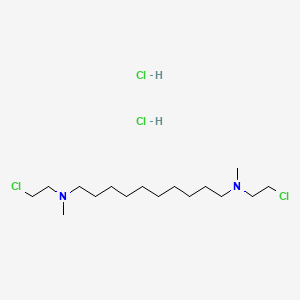
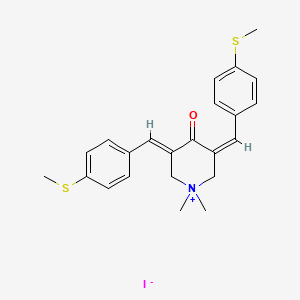
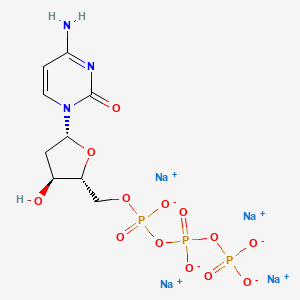
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
